molecular formula C5H8O2<br>C5H8O2<br>OHC(CH2)3CHO<br>C5H8O2<br>HCO(CH2)3CHO B144438 Glutaraldehyde CAS No. 111-30-8

Glutaraldehyde

Cat. No.: B144438
CAS No.: 111-30-8
M. Wt: 100.12 g/mol
InChI Key: SXRSQZLOMIGNAQ-UHFFFAOYSA-N
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Description

Glutaral, also known as glutaraldehyde, is a colorless liquid with a pungent odor. It is an organic compound with the chemical formula C₅H₈O₂. Glutaral is widely used as a disinfectant, preservative, and fixative in various industries, including healthcare, cosmetics, and research laboratories .

Mechanism of Action

Target of Action

Glutaraldehyde is a chemosterilizer that targets a broad spectrum of microbial life, including bacterial and fungal spores, tubercle bacilli, and viruses . It is particularly effective against bacterial spores, which are among the most difficult microbial forms to kill .

Mode of Action

This compound interacts with its targets primarily through crosslinking . The molecule, a linear, 5-carbon dialdehyde, has two aldehyde functional groups that can crosslink substances with primary amine groups through condensation . This crosslinking can rigidify and deactivate proteins and other molecules that are critical for normal biological function, such as DNA . This makes this compound solutions effective biocides and fixatives .

Biochemical Pathways

The crosslinking action of this compound affects various biochemical pathways. It reacts rapidly with proteins, leading to changes in the ultraviolet spectrum between 250 and 300 nm . This reaction can cause many proteins to form a gel, altering their structure and function .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound reacts rapidly with tissues that it contacts . This suggests that it may have a short half-life in biological systems, although more research is needed to confirm this.

Result of Action

The crosslinking action of this compound results in the rigidification and deactivation of proteins and other critical molecules . This can lead to cell death, as seen in its use as a disinfectant . For example, it has been shown to distort cell membrane integrity and permeability in Candida albicans, leading to intracellular substance leakage and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is stable at room temperature under acidic to neutral conditions, and to sunlight, but unstable at elevated temperatures and under alkaline conditions . In the environment, this compound can degrade in water . In air, it will be degraded by light within a relatively short time period .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaral can be synthesized through the oxidation of 1,5-pentanediol using chromic oxide. This method was first reported by Russian chemists N. J. Demjanow and K. Fortunatow in 1908 . Another method involves the catalytic oxidation of cyclopentene, which produces glutaral as a byproduct .

Industrial Production Methods

In industrial settings, glutaral is typically produced by the catalytic oxidation of cyclopentene or the dehydrogenation of 1,5-pentanediol. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Glutaral undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Glutaral

Compared to formaldehyde and glyoxal, glutaral is more effective in cross-linking proteins due to its longer carbon chain, which allows for more stable and extensive cross-links. This makes glutaral particularly useful in applications requiring strong and durable fixation .

Properties

IUPAC Name

pentanedial
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InChI

InChI=1S/C5H8O2/c6-4-2-1-3-5-7/h4-5H,1-3H2
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InChI Key

SXRSQZLOMIGNAQ-UHFFFAOYSA-N
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Canonical SMILES

C(CC=O)CC=O
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Molecular Formula

C5H8O2, Array
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Related CAS

29257-65-6
Record name Polyglutaraldehyde
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DSSTOX Substance ID

DTXSID6025355
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Molecular Weight

100.12 g/mol
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Physical Description

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1], CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR., CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor.
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Boiling Point

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992), 187-189 °C (decomposes), Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg, 188.00 °C. @ 760.00 mm Hg, 101 °C, 369-372 °, 212 °F
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Flash Point

>95 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethanol, benzene, ether, Miscible with ethanol, Solubility in water: miscible, Miscible
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Density

1.062 to 1.124 at 68 °F (USCG, 1999), 0.72, Relative density (water = 1): 0.7, 1.33 g/cm³, 1.10
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Vapor Density

3.4 (Air = 1), Relative vapor density (air = 1): 3.5, Relative vapor density (air = 1): 1.05
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Vapor Pressure

17 mmHg at 68 °F (NTP, 1992), 0.6 [mmHg], Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution), 0.6 mm Hg at 30 °C, Vapor pressure, kPa at 20 °C: 2.3, 17 mmHg
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Color/Form

Colorless liquid, Oil

CAS No.

111-30-8
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Melting Point

less than 20 °F (USCG, 1999), Freezing point: -14 °C, -14 °C, -33 °C, 7 °F
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Synthesis routes and methods

Procedure details

It is apparent that simply heating 100% Polymer H at 60° to 95° C for more than 1 hour is not enough to achieve insolubility in 100% benzyl alcohol, but other tests with 4% benzyl alcohol showed that Polymer H crosslinked by heating was not soluble and could be used successfully for making a weak pod seal. Reaction with formaldehyde causes crosslinking and the product is insoluble but swells in 100% benzyl alcohol. Glyoxal and glutaraldehyde give tightly crosslinked products that are insoluble and swell very little in 100% benzyl alcohol. At the low concentration of benzyl alcohol in a photographic developer, these crosslinked compositions formed by heating, or those containing the hardeners and crosslinkers formaldehyde, glyoxal, ethylene diamine, and glutaraldehyde are acceptably resistant to solution.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaraldehyde
Reactant of Route 2
Glutaraldehyde
Reactant of Route 3
Glutaraldehyde
Reactant of Route 4
Glutaraldehyde
Reactant of Route 5
Glutaraldehyde
Reactant of Route 6
Glutaraldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.